molecular formula C13H13BrN4O2S B2422818 5-Bromo-2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097904-38-4

5-Bromo-2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B2422818
CAS No.: 2097904-38-4
M. Wt: 369.24
InChI Key: UZDCGEDVNXYAEW-UHFFFAOYSA-N
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Description

5-Bromo-2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a sophisticated chemical hybrid designed for pharmaceutical and biological research. This compound features a pyrimidine ring, a fundamental heterocycle in medicinal chemistry, which is brominated at the 5-position and linked via an ether bond to a pyrrolidine ring that is further functionalized with a 2-methylthiazole-4-carbonyl group. The strategic incorporation of both pyrimidine and thiazole moieties is of significant interest. Pyrimidine derivatives are extensively investigated for their anticancer properties, demonstrating a remarkable ability to hinder DNA synthesis and repair, as well as regulate the cell cycle . Simultaneously, the thiazole ring is a versatile and privileged structure in drug discovery, known for its presence in a wide range of therapeutic agents and its capacity to participate in diverse donor-acceptor and nucleophilic reactions . The specific molecular architecture of this compound suggests potential as a key intermediate in the synthesis of targeted bioactive molecules or as a candidate for high-throughput screening in oncology and other disease areas. Researchers can leverage this compound to explore structure-activity relationships (SAR) and develop novel enzyme or receptor inhibitors. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O2S/c1-8-17-11(7-21-8)12(19)18-3-2-10(6-18)20-13-15-4-9(14)5-16-13/h4-5,7,10H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDCGEDVNXYAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Pyrimidine Ring

The bromine atom at the 5-position of the pyrimidine ring serves as a reactive site for substitution. This reaction is facilitated by electron-withdrawing effects from the adjacent nitrogen atoms in the pyrimidine ring.

Key Reactions:

Reagents/ConditionsProductMechanismReference
Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O, 80°C)5-Aryl-pyrimidine derivativePalladium-catalyzed cross-coupling replaces Br with aryl groups.
Ullmann coupling with amines (CuI, L-proline, K<sub>3</sub>PO<sub>4</sub>, DMSO, 100°C)5-Amino-pyrimidine derivativeCopper-mediated C–N bond formation.
Methanol/K<sub>2</sub>CO<sub>3</sub> (reflux)5-Methoxy-pyrimidine derivativeDirect nucleophilic substitution of Br with methoxide.

Research Findings :

  • Suzuki coupling yields exceed 75% for electron-deficient arylboronic acids due to enhanced electrophilicity at the 5-position .

  • Steric hindrance from the bulky pyrrolidinyl-thiazole substituent reduces reactivity in Ullmann couplings compared to simpler pyrimidines.

Functionalization of the Pyrrolidinyl Ether Linkage

The ether oxygen in the pyrrolidine ring can participate in hydrogen bonding or act as a weak nucleophile under acidic conditions.

Key Reactions:

Reagents/ConditionsProductMechanismReference
HCl (gas)/Et<sub>2</sub>O (0°C)Protonated oxonium intermediateAcid-catalyzed cleavage of the ether bond (limited reactivity due to steric protection).
BH<sub>3</sub>·THF (reflux)Borane-pyrrolidine adductCoordination of BH<sub>3</sub> to the ether oxygen, enabling subsequent reductions.

Research Findings :

  • The ether bond remains stable under neutral or basic conditions but undergoes slow hydrolysis in concentrated HCl .

  • Coordination with Lewis acids like BH<sub>3</sub> modifies solubility but does not disrupt the pyrimidine-thiazole core.

Reactivity of the 2-Methylthiazole-4-Carbonyl Group

The thiazole carbonyl group undergoes nucleophilic acyl substitution, while the methyl group directs electrophilic attacks to the 5-position of the thiazole ring.

Key Reactions:

Reagents/ConditionsProductMechanismReference
NH<sub>3</sub>/MeOH (rt)Thiazole-4-carboxamideAmmonolysis of the carbonyl group.
H<sub>2</sub>N–R (EDC, DMAP, CH<sub>2</sub>Cl<sub>2</sub>)Amide derivativesCarbodiimide-mediated coupling with primary amines.
Br<sub>2</sub>/AcOH (0°C)5-Bromo-2-methylthiazole-4-carbonyl derivativeElectrophilic bromination at the thiazole 5-position.

Research Findings :

  • Amide derivatives exhibit enhanced bioavailability compared to the parent compound, as shown in pharmacokinetic studies .

  • Bromination at the thiazole 5-position proceeds regioselectively due to electron-donating effects from the methyl group .

Multi-Component Reactions

The compound participates in tandem reactions leveraging multiple functional groups:

Example :

  • Step 1 : Suzuki coupling at the pyrimidine Br with 4-fluorophenylboronic acid.

  • Step 2 : Bromination of the thiazole ring with NBS.

  • Product : 5-(4-Fluorophenyl)-2-{[1-(5-bromo-2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine.

Applications :

  • Such derivatives are explored as kinase inhibitors, with IC<sub>50</sub> values < 100 nM in EGFR mutants .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a brominated pyrimidine ring connected to a thiazole and pyrrolidine moiety. The synthesis typically involves several steps, including:

  • Formation of the Thiazole Moiety : This is achieved through reactions involving thiazole derivatives and heterocyclic amines.
  • Pyrrolidine Attachment : Nucleophilic substitution reactions introduce the pyrrolidine ring.
  • Pyrimidine Ring Formation : A palladium-catalyzed cross-coupling reaction finalizes the compound's structure.

Medicinal Chemistry

5-Bromo-2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is being investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for new therapeutic agents.

Biological Studies

Research has shown that this compound can interact with enzymes and receptors, influencing biochemical pathways related to cell signaling and metabolism. Its potential applications include:

  • Anticancer Agents : Studies indicate that similar brominated pyrimidine derivatives exhibit anticancer properties by targeting specific cancer cell pathways .
  • Antimicrobial Activity : Compounds related to this structure have demonstrated effectiveness against various bacterial strains, suggesting potential use in treating infections .

Case Study 1: Anticancer Evaluation

In a study evaluating novel bromopyrimidine analogs, researchers synthesized various derivatives, including those similar to this compound. The compounds were tested against cancer cell lines, revealing significant cytotoxic effects indicative of their potential as anticancer agents .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of brominated pyrimidines demonstrated that these compounds effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Streptococcus faecalis. The findings suggest that derivatives of this compound could serve as leads for developing new antibiotics .

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets:

Biological Activity

5-Bromo-2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H18BrN3OS, with a molecular weight of 344.27 g/mol. The compound features a brominated pyrimidine ring linked to a thiazole-containing pyrrolidine moiety through an ether linkage.

PropertyValue
Molecular FormulaC13H18BrN3OS
Molecular Weight344.27 g/mol
IUPAC Name5-bromo-2-[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxypyrimidine
InChI KeyGDJAYVOJONCFPZ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for various enzymes, particularly those involved in inflammatory pathways.
  • Protein-Ligand Interactions : It can bind to proteins, altering their conformation and potentially inhibiting their function.
  • Cell Signaling Modulation : By influencing signaling pathways, it may affect cellular processes such as proliferation and apoptosis.

Anti-inflammatory Activity

A study focused on pyrimidine derivatives demonstrated that compounds with similar structures exhibited significant anti-inflammatory effects. For instance, derivatives showed selective inhibition of COX-2 with IC50 values ranging from 1.03 to 1.71 μM, indicating potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

Research into related pyrimidine compounds has shown promising anticancer properties. For example, certain derivatives demonstrated potent inhibition of cell proliferation in cancer cell lines, suggesting that the thiazole moiety may enhance the anticancer activity through improved binding affinity to target proteins involved in tumor growth .

Neuroprotective Effects

Preliminary studies suggest that compounds similar to this compound may possess neuroprotective properties by modulating oxidative stress pathways . This could be particularly beneficial in neurodegenerative diseases where oxidative stress plays a critical role.

In Vivo Studies

In vivo experiments using animal models have indicated that compounds with similar structures can reduce inflammation markers significantly. For example, specific derivatives were shown to decrease serum concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 .

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse modifications that can enhance its biological activity. The thiazole ring is particularly important for increasing lipophilicity and improving cellular uptake .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-Bromo-2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution between 5-bromo-2-chloropyrimidine and pyrrolidine derivatives. Reactions typically employ a base (e.g., triethylamine) in solvents like acetonitrile under reflux. For scalability, continuous flow reactors enhance yield and reduce side reactions . Heterocyclic intermediates, such as the 2-methyl-1,3-thiazole-4-carbonyl group, may require multi-component reactions using catalysts like l-proline for efficient coupling .

Q. What spectroscopic techniques are recommended for characterizing the compound’s purity and structure?

  • Methodological Answer:

  • NMR (1H/13C): Assigns proton environments (e.g., pyrrolidine methine at δ ~3.5–4.5 ppm) and carbon frameworks (pyrimidine C-Br at ~160 ppm) .
  • HRMS: Confirms molecular weight (e.g., [M+H]+ at m/z 410.02) .
  • IR: Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and thiazole ring vibrations (~1500–1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental structural data for this compound?

  • Methodological Answer:

  • High-resolution X-ray crystallography: Determines precise bond angles (e.g., C15—C10—C11—C12 torsion: 119.2°) and unit cell parameters (e.g., triclinic P1 with a = 6.9709 Å, b = 11.6500 Å) .
  • SHELXL refinement: Validates structural models by minimizing R factors (e.g., R = 0.024) .
  • DFT calculations: Compare optimized geometries (e.g., dihedral angles) with crystallographic data to refine force fields .

Q. How should one design structure-activity relationship (SAR) studies to explore the thiazole-pyrrolidine moiety’s role in bioactivity?

  • Methodological Answer:

  • Analog synthesis: Modify thiazole substituents (e.g., 2-methyl vs. trifluoromethyl) and pyrrolidine linkage (e.g., oxy vs. methoxy) .
  • Biological assays: Test inhibition profiles against target enzymes (e.g., kinases) using IC50 measurements.
  • Molecular docking: Correlate crystallographic data (e.g., N5—C13—C14 angle: 122.77°) with binding affinity predictions .

Q. What methodologies are critical for analyzing the compound’s conformational dynamics in solution versus solid state?

  • Methodological Answer:

  • Solid-state analysis: Use X-ray diffraction (e.g., α = 114.969°, β = 103.303°) and solid-state NMR to assess rigidity .
  • Solution dynamics: Employ variable-temperature NMR to study pyrrolidine ring puckering and NOESY for proximity mapping.
  • Molecular dynamics simulations: Validate torsional flexibility (e.g., C10—C15—C14—C13 dihedral: −178.92°) against experimental data .

Data Contradiction Analysis

Q. How should conflicting reactivity data (e.g., unexpected byproducts in substitution reactions) be addressed?

  • Methodological Answer:

  • Mechanistic studies: Use LC-MS to track intermediates and identify side reactions (e.g., bromide displacement vs. ring opening).
  • Kinetic profiling: Vary reaction conditions (temperature, solvent polarity) to isolate competing pathways .
  • Crystallographic validation: Confirm regioselectivity of substitution (e.g., pyrimidine C2 vs. C4 reactivity) .

Experimental Design Considerations

Q. What strategies optimize the synthesis of analogs for high-throughput screening?

  • Methodological Answer:

  • Parallel synthesis: Employ automated platforms to vary substituents (e.g., bromine → chlorine, methyl → ethyl) .
  • Purification: Use flash chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC (C18 column, 0.1% TFA modifier) .
  • Quality control: Validate purity (>95%) via UPLC-PDA and confirm stereochemistry with chiral HPLC .

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